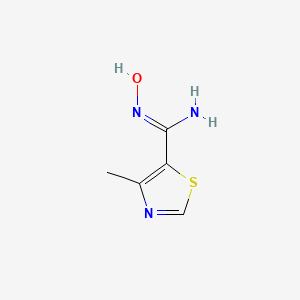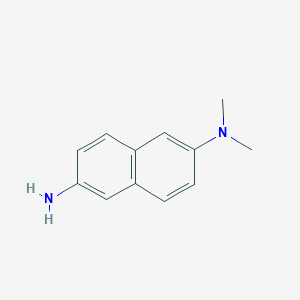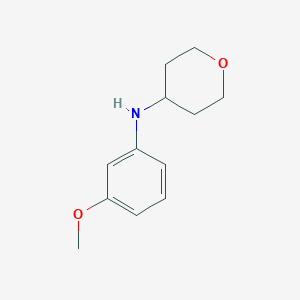
N-(3-methoxyphenyl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine structure. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of N-(3-methoxyphenyl)oxan-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyaniline with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
N-(3-methoxyphenyl)oxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)oxan-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The oxan-4-amine structure facilitates the formation of hydrogen bonds and other non-covalent interactions, enhancing the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
N-(3-methoxyphenyl)oxan-4-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)oxan-4-amine: This compound has a methoxy group at the para position of the phenyl ring, which may result in different chemical and biological properties.
N-(3,4-dimethoxyphenyl)oxan-4-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and interaction with molecular targets.
This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)13-10-5-7-15-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |
Clé InChI |
BZTXGLMCGACTAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


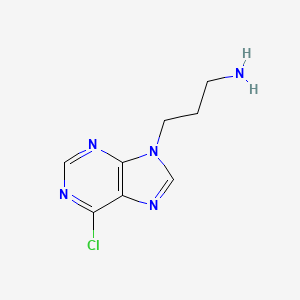

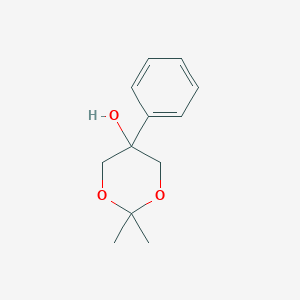
![1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL](/img/structure/B13240395.png)
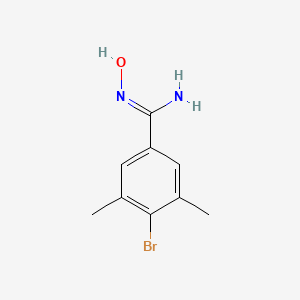

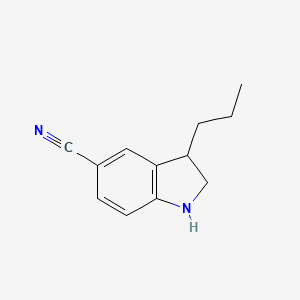
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
![Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13240442.png)
